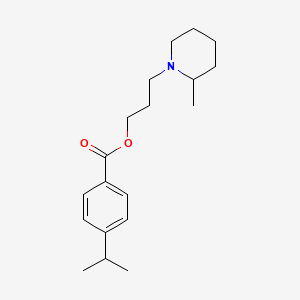
3-(2'-Methylpiperidino)propyl p-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is a chemical compound with the molecular formula C19H29NO2. It is an ester derived from benzoic acid and is known for its unique structural properties. This compound is utilized in various scientific research fields due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate typically involves the esterification of benzoic acid derivatives with 3-(2’-Methylpiperidino)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Methylpiperidino)propyl p-isopropylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates and piperidines.
Applications De Recherche Scientifique
3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpiperidino)propyl benzoate
- 3-(2-Methylpiperidino)propyl p-isobutoxybenzoate
- 3-(2-Methylpiperidino)propyl p-isopentylbenzoate
Uniqueness
3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is unique due to its specific ester linkage and the presence of the p-isopropyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
63916-93-8 |
|---|---|
Formule moléculaire |
C19H29NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H29NO2/c1-15(2)17-8-10-18(11-9-17)19(21)22-14-6-13-20-12-5-4-7-16(20)3/h8-11,15-16H,4-7,12-14H2,1-3H3 |
Clé InChI |
TZWVMGRCJXLVLO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)
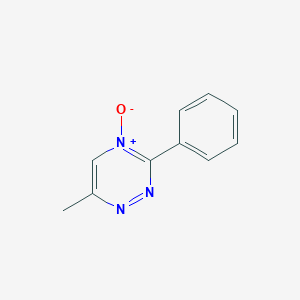
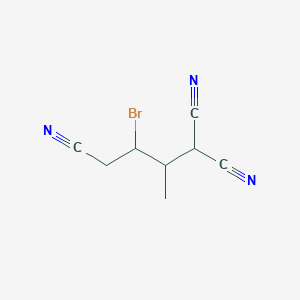


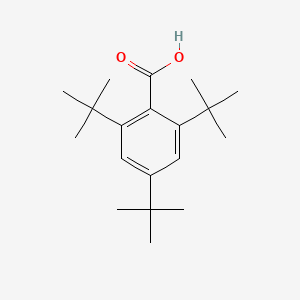


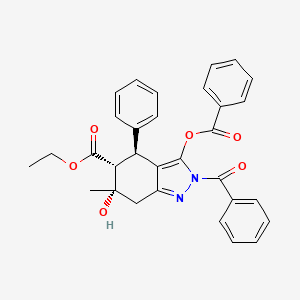
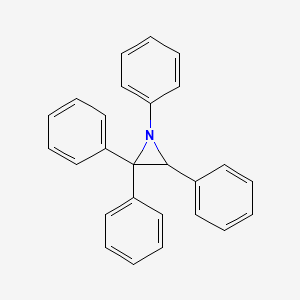
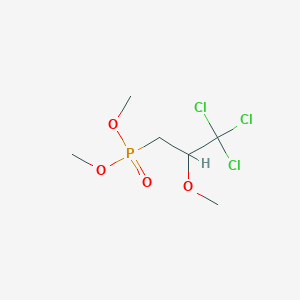
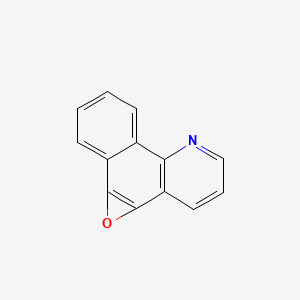
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)

